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Introduction
TD-004 is a novel heterobifunctional molecule designed for the targeted degradation of the

anaplastic lymphoma kinase (ALK) fusion protein.[1][2] As a Proteolysis Targeting Chimera

(PROTAC), TD-004 facilitates the selective removal of ALK fusion proteins from cells by

engaging the ubiquitin-proteasome system.[3][4] This application note provides a detailed

overview of TD-004, its mechanism of action, and protocols for its use in high-throughput

screening (HTS) to identify and characterize potential ALK protein degraders.

TD-004, also known as HC58-111, is comprised of a ligand that binds to the ALK protein,

ceritinib, and another ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[2][5]

By bringing the ALK protein and the E3 ligase into close proximity, TD-004 induces the

ubiquitination and subsequent degradation of the ALK protein by the proteasome.[3][4] This

targeted protein degradation offers a promising therapeutic strategy for cancers driven by ALK

fusions, such as certain types of non-small cell lung cancer and anaplastic large cell

lymphoma.[3][6]

Mechanism of Action
The mechanism of TD-004 involves the hijacking of the cell's natural protein disposal system to

eliminate the ALK fusion protein.[4] The process can be summarized in the following steps:
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Ternary Complex Formation: TD-004, with its two distinct ligands, simultaneously binds to

the ALK fusion protein and the VHL E3 ubiquitin ligase, forming a ternary complex.[7]

Ubiquitination: The formation of this complex brings the E3 ligase in close proximity to the

ALK protein, facilitating the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating

enzyme to the ALK protein.[4]

Proteasomal Degradation: The poly-ubiquitinated ALK protein is then recognized and

targeted for degradation by the 26S proteasome.[3]

Recycling of TD-004: After the degradation of the ALK protein, TD-004 is released and can

bind to another ALK protein and E3 ligase, acting catalytically to induce the degradation of

multiple target protein molecules.[3]

Below is a diagram illustrating the signaling pathway of TD-004.
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Caption: Signaling Pathway of TD-004 Mediated ALK Degradation.

Quantitative Data
The following table summarizes the in vitro activity of TD-004 in ALK-positive cancer cell lines.
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Cell Line Cancer Type Metric Value Reference

SU-DHL-1
Anaplastic Large

Cell Lymphoma

IC50

(proliferation)
58 nM [5][6]

H3122
Non-Small Cell

Lung Cancer

IC50

(proliferation)
180 nM [5][6]

SU-DHL-1
Anaplastic Large

Cell Lymphoma

ALK Degradation

(at 1 µM)
>90% [4][8]

A549
ALK-low Lung

Cancer

IC50

(proliferation)
>1000 nM [6]

High-Throughput Screening Workflow
A typical HTS workflow to identify or characterize ALK protein degraders using a compound

library would involve the following steps:

HTS Workflow for ALK Degraders

1. Plate Preparation
(ALK-positive cells)

2. Compound Addition
(Test compounds & TD-004 control) 3. Incubation 4. ALK Protein Detection

(e.g., In-Cell Western, TR-FRET)
5. Data Analysis
(Hit identification)

Click to download full resolution via product page

Caption: High-Throughput Screening Experimental Workflow.

Experimental Protocols
The following are generalized protocols for high-throughput screening to assess the ALK

degradation activity of test compounds, with TD-004 serving as a positive control.

Protocol 1: In-Cell Western Assay for ALK Protein Levels
Assay Principle:
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This assay quantifies the intracellular levels of ALK protein in a high-throughput format. Cells

are seeded in microplates, treated with test compounds, and then fixed and permeabilized. A

primary antibody specific to ALK and a fluorescently labeled secondary antibody are used to

detect the target protein. The fluorescence intensity, which is proportional to the amount of ALK

protein, is measured using a plate reader.

Materials and Reagents:

ALK-positive cell line (e.g., SU-DHL-1, H3122)

Cell culture medium and supplements

384-well clear-bottom black plates

Test compounds and TD-004 (positive control)

Fixation buffer (e.g., 4% paraformaldehyde in PBS)

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

Blocking buffer (e.g., 5% BSA in PBS)

Primary antibody against ALK

Infrared dye-labeled secondary antibody

Nuclear stain (e.g., DAPI)

High-throughput imaging system or plate reader

Procedure:

Cell Seeding: Seed ALK-positive cells into 384-well plates at a predetermined density and

allow them to adhere overnight.

Compound Treatment: Add test compounds and TD-004 (as a positive control) at various

concentrations to the cell plates. Include a vehicle control (e.g., DMSO).
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Incubation: Incubate the plates for a specified period (e.g., 18-24 hours) to allow for protein

degradation.

Fixation and Permeabilization:

Gently remove the culture medium.

Add fixation buffer and incubate for 20 minutes at room temperature.

Wash the plates with PBS.

Add permeabilization buffer and incubate for 15 minutes at room temperature.

Wash the plates with PBS.

Blocking: Add blocking buffer and incubate for 1 hour at room temperature.

Antibody Incubation:

Add the primary anti-ALK antibody diluted in blocking buffer and incubate overnight at 4°C.

Wash the plates with PBS.

Add the fluorescently labeled secondary antibody and a nuclear stain (for normalization)

diluted in blocking buffer and incubate for 1 hour at room temperature in the dark.

Wash the plates with PBS.

Signal Detection: Acquire images and quantify the fluorescence intensity using a high-

content imager or a plate reader.

Data Analysis:

Normalize the ALK protein signal to the nuclear stain signal to account for cell number

variations.

Calculate the percentage of ALK degradation for each test compound concentration relative

to the vehicle control.
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Determine the DC50 (concentration at which 50% degradation is achieved) for active

compounds by fitting the data to a dose-response curve.

Protocol 2: TR-FRET Immunoassay for ALK Protein
Assay Principle:

This homogeneous assay uses Time-Resolved Fluorescence Resonance Energy Transfer (TR-

FRET) to quantify ALK protein levels in cell lysates. Two antibodies targeting different epitopes

on the ALK protein are used. One is labeled with a donor fluorophore (e.g., Europium cryptate)

and the other with an acceptor fluorophore (e.g., d2). When both antibodies bind to the ALK

protein, the donor and acceptor are brought into close proximity, resulting in a FRET signal.

The intensity of the TR-FRET signal is directly proportional to the amount of ALK protein.

Materials and Reagents:

ALK-positive cell line (e.g., SU-DHL-1, H3122)

Cell culture medium and supplements

384-well low-volume white plates

Test compounds and TD-004

Lysis buffer

TR-FRET ALK antibody pair (donor and acceptor labeled)

TR-FRET compatible plate reader

Procedure:

Cell Seeding and Treatment: Follow steps 1-3 from Protocol 1.

Cell Lysis:

Remove the culture medium.
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Add lysis buffer to each well and incubate on a plate shaker for 10-15 minutes at room

temperature.

Antibody Addition: Add the pre-mixed TR-FRET antibody pair to each well of the lysate.

Incubation: Incubate the plates for 2-4 hours at room temperature, protected from light.

Signal Detection: Measure the TR-FRET signal using a compatible plate reader (emission at

two wavelengths, e.g., 665 nm for the acceptor and 620 nm for the donor).

Data Analysis:

Calculate the TR-FRET ratio (Acceptor signal / Donor signal).

Determine the percentage of ALK degradation for each compound concentration relative to

the vehicle control.

Calculate the DC50 values for active compounds.

Conclusion
TD-004 is a potent and selective degrader of the ALK fusion protein, making it a valuable tool

for research in oncology and drug discovery. The protocols outlined in this application note

provide a framework for utilizing TD-004 as a reference compound in high-throughput

screening campaigns aimed at discovering and characterizing novel ALK protein degraders.

These assays can be adapted and optimized to suit specific experimental needs and screening

platforms.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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